Hexadec-12-ynoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90284-26-7 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
hexadec-12-ynoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-3,6-15H2,1H3,(H,17,18) |
InChI Key |
NXWPGEQTRNQCID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Hexadec 12 Ynoic Acid
Total Synthesis Approaches for Hexadec-12-ynoic Acid
The total synthesis of long-chain alkynoic acids like this compound can be accomplished through several established methodologies in organic chemistry. A common strategy involves the coupling of smaller, functionalized fragments. One plausible retrosynthetic analysis for this compound would disconnect the molecule into a terminal alkyne and an alkyl halide.
A general and effective method for constructing the carbon skeleton of such alkynoic acids is through the alkylation of a terminal alkyne. For this compound, a practical approach would involve the coupling of 1-butyne (B89482) with a 12-halo-dodecanoic acid derivative. The synthesis could commence with the protection of the carboxylic acid of 12-bromododecanoic acid, for instance, as a methyl or ethyl ester. The resulting ester is then reacted with the lithium salt of 1-butyne (generated by treating 1-butyne with a strong base like n-butyllithium) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF). This nucleophilic substitution reaction forms the carbon-carbon bond, yielding the protected hexadec-12-ynoate. Subsequent deprotection of the ester group, typically through acid or base-catalyzed hydrolysis, affords the final product, this compound.
Alternative approaches could utilize coupling reactions, such as Sonogashira coupling, between a terminal alkyne and a vinyl or aryl halide. However, for the synthesis of a saturated chain alkynoic acid like this compound, the alkyne alkylation strategy remains one of the most direct and efficient methods. The synthesis of various polyacetylenic acids has been demonstrated using similar acetylene (B1199291) coupling reactions, highlighting the robustness of this methodology. nih.gov
Chemoenzymatic Synthetic Routes to Acetylenic Fatty Acids
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering an efficient pathway to complex molecules like acetylenic fatty acids. Lipases are particularly useful enzymes in this context, often employed for their ability to catalyze esterification and transesterification reactions with high chemo- and regioselectivity.
While a specific chemoenzymatic route for this compound is not extensively documented, general principles can be applied. For instance, a lipase (B570770) could be used to resolve a racemic mixture of a chiral precursor to an alkynoic acid, or to selectively esterify a diol containing an alkyne moiety. A plausible chemoenzymatic strategy could involve the enzymatic resolution of a racemic alcohol precursor, which is then chemically elaborated to the target alkynoic acid. For example, a lipase-mediated acylation of a racemic secondary alcohol containing a terminal alkyne can separate the enantiomers. researchgate.net The desired enantiomer can then be further functionalized and chain-extended to yield an enantiomerically enriched alkynoic acid.
Furthermore, ene-reductases have been shown to efficiently reduce α,β-unsaturated carboxylic acids, which could be precursors to saturated fatty acids. rsc.org While not directly applicable to the synthesis of the alkyne moiety, this demonstrates the potential of integrating enzymatic steps for specific transformations in a larger synthetic sequence. The development of chemoenzymatic routes often involves screening a panel of enzymes (e.g., lipases from Pseudomonas cepacia or Candida rugosa) and reaction conditions to achieve optimal conversion and enantioselectivity. researchgate.net
Preparation of this compound Derivatives for Academic Research
The functional groups of this compound—the carboxylic acid and the alkyne—serve as handles for a wide array of chemical modifications, enabling the synthesis of diverse derivatives for academic research, particularly for use as chemical probes to study biological processes.
The carboxylic acid moiety of this compound is readily converted into esters and amides. These reactions are fundamental for creating probes for studying lipid metabolism and for synthesizing more complex molecules.
Esterification: Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed. science.gov For more sensitive substrates, milder methods are preferred. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is highly effective for forming esters under mild conditions. researchgate.netrsc.org This method is particularly useful for coupling the fatty acid to complex alcohols or molecules containing sensitive functional groups.
Amidation: Similar to esterification, amides of this compound can be prepared by activating the carboxylic acid followed by reaction with an amine. Carbodiimide-based coupling reagents like EDC, often in conjunction with an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are commonly used to form an active ester intermediate that readily reacts with primary or secondary amines to form the corresponding amide. researchgate.netresearcher.life This strategy is widely used in the synthesis of bioactive molecules and materials.
Table 1: Common Reagents for Esterification and Amidation
| Reaction | Coupling Reagent | Catalyst/Additive | Typical Solvent |
|---|---|---|---|
| Esterification | EDC or DCC | DMAP | Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF) |
This table is generated based on common laboratory practices for the synthesis of esters and amides from carboxylic acids.
The alkyne group in this compound is a versatile functional group that can undergo a variety of transformations, making it a valuable "tag" for chemical biology studies. nih.gov
Click Chemistry: The alkyne can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction allows for the efficient and specific ligation of the fatty acid to molecules bearing an azide (B81097) group, such as fluorescent dyes, biotin, or other reporter tags. This has been used to track the cellular uptake and metabolism of other alkyne-tagged lipids. nih.gov
Cobalt Complexation: The alkyne can form a stable complex with dicobalt octacarbonyl (Co₂(CO)₈). This cobalt complex can serve as a unique spectroscopic probe, allowing for the detection and quantification of the alkyne-tagged lipid by techniques such as HPLC-UV/Vis or mass spectrometry. nih.gov
Reduction: The alkyne can be selectively reduced to either a cis- or trans-alkene, or fully to an alkane. Hydrogenation over Lindlar's catalyst yields the corresponding (Z)-alkene (cis), while dissolving metal reduction (e.g., sodium in liquid ammonia) typically affords the (E)-alkene (trans). Complete saturation to the corresponding alkane can be achieved by hydrogenation over a platinum or palladium catalyst. These transformations allow for the synthesis of a range of unsaturated and saturated fatty acid analogues.
Table 2: Representative Modifications of the Alkyne Group
| Reaction | Reagents | Product Functional Group |
|---|---|---|
| CuAAC Click Chemistry | Azide-containing molecule, Cu(I) catalyst | 1,2,3-Triazole |
| Cobalt Complexation | Dicobalt octacarbonyl (Co₂(CO)₈) | Alkyne-dicobalt hexacarbonyl complex |
| cis-Reduction | H₂, Lindlar's catalyst | (Z)-Alkene |
| trans-Reduction | Na, NH₃ (l) | (E)-Alkene |
This table outlines common chemical transformations for alkyne moieties, applicable to this compound.
Introducing stereocenters into the backbone of this compound can provide valuable tools for probing the stereochemical requirements of biological processes. Stereocontrolled synthesis aims to produce a single enantiomer or diastereomer of a target molecule.
Several strategies can be employed to achieve stereocontrol. One common approach is the use of a chiral auxiliary, where a chiral molecule is temporarily attached to the substrate to direct a subsequent reaction, and is then removed. For example, an Evans auxiliary can be used to control the stereochemistry of an aldol (B89426) reaction to introduce a hydroxyl group with a defined stereochemistry. rsc.org
Asymmetric catalysis, using chiral catalysts to favor the formation of one enantiomer over the other, is another powerful tool. For instance, asymmetric hydrogenation or epoxidation reactions can be used to introduce stereocenters into an unsaturated precursor. The stereocontrolled synthesis of complex natural products often relies on these advanced synthetic methods. rsc.org
A specific example of stereocontrolled synthesis in a related system is the preparation of chiral hexynones as precursors for photosynthetic hydroporphyrins, which utilized a Schreiber-modified Nicholas reaction to establish key stereocenters. rsc.org Such methodologies could be adapted for the synthesis of chiral analogues of this compound, allowing for the creation of sophisticated molecular probes with defined three-dimensional structures.
Biosynthetic Pathways and Metabolic Transformations of Acetylenic Fatty Acids
Elucidation of Acetylenic Fatty Acid Biosynthesis in Producer Organisms
The biosynthesis of fatty acids is a fundamental cellular process, starting from the precursor molecule acetyl-CoA. wikipedia.org The carbon chain is iteratively elongated by a multi-enzyme complex known as fatty acid synthase. nih.gov However, the introduction of points of unsaturation, particularly the triple bond found in acetylenic fatty acids, requires specialized enzyme systems.
The introduction of double and triple bonds into fatty acid chains is accomplished by a class of enzymes known as desaturases, which perform dehydrogenation reactions. nih.govnih.gov These enzymes are crucial for converting saturated fatty acids into unsaturated and polyunsaturated fatty acids. wikipedia.org
Mechanism of Action : Fatty acid desaturases typically contain a diiron active site. nih.govwikipedia.org They utilize molecular oxygen and a reducing agent (like NADPH) to abstract hydrogen atoms from a methylene (B1212753) group on the fatty acid's acyl chain, resulting in the formation of a double bond. nih.govnih.gov
Enzyme Classes : Desaturases are categorized based on where they introduce the double bond. For instance, a Δ9-desaturase creates a double bond between the 9th and 10th carbon atoms from the carboxyl end of the fatty acid. wikipedia.org
Relation to Acetylene (B1199291) Formation : The enzymes responsible for creating the unique functional groups in "unusual" fatty acids, including triple bonds, are believed to have evolved from desaturases. nih.gov They recognize similar fatty acid substrates and initiate their catalytic action by abstracting a hydrogen atom, a step identical to that of conventional desaturases. nih.gov
The precise enzymatic mechanism for converting a double bond into the triple bond of Hexadec-12-ynoic acid is not fully elucidated but is thought to be a modification of the desaturation process. It is hypothesized that specialized desaturase-like enzymes perform a second dehydrogenation at or adjacent to an existing double bond, resulting in the formation of the alkyne functionality. This process would involve further hydrogen abstraction from the carbons involved in the double bond.
| Enzyme Class | Function | Cofactors/Active Site | Relevance to this compound |
| Fatty Acid Synthase (FAS) | Catalyzes the synthesis of the saturated fatty acid precursor (palmitic acid) from acetyl-CoA and malonyl-CoA. | Acyl Carrier Protein (ACP) nih.gov | Builds the initial 16-carbon backbone. |
| Fatty Acid Desaturase | Introduces double bonds (C=C) into the acyl chain. nih.govwikipedia.org | Diiron cluster, O2, NADPH nih.gov | Creates the olefinic precursor to the alkyne bond. |
| Acetylenic Synthase (Hypothetical) | A specialized desaturase-like enzyme that catalyzes the conversion of a double bond to a triple bond. | Likely Diiron cluster, O2 nih.gov | Performs the final dehydrogenation step to form the C≡C triple bond at the 12-position. |
In Vitro and In Vivo Metabolic Fate of Hexadecynoic Acids
Once formed, or if introduced into a biological system, this compound and related compounds undergo various metabolic transformations. These processes can break down the molecule for energy or modify it for other biological roles.
In organisms, fatty acids are often stored or transported as esters, such as triglycerides or phospholipids (B1166683). The first step in their metabolism is often the cleavage of this ester bond, a reaction catalyzed by hydrolase enzymes.
Hydrolases : This broad class of enzymes catalyzes the hydrolysis of chemical bonds. mdpi.com Lipases and esterases are specific types of hydrolases that act on the ester linkages in lipids, releasing the free fatty acid (e.g., this compound) and the alcohol component (e.g., glycerol). mdpi.comnih.gov This process is crucial for mobilizing fatty acids from storage depots so they can enter catabolic pathways.
Free fatty acids are primary fuel sources for many organisms. The central pathway for their breakdown is beta-oxidation, which occurs in the mitochondria. wikipedia.orgbu.edu This process systematically shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.org
While specific studies on this compound are limited, it is plausible that its metabolic breakdown would involve modifications to the standard beta-oxidation pathway. The triple bond at the 12-position would likely need to be reduced to a double bond and then a single bond by specific reductases and isomerases before beta-oxidation could proceed past that point.
In addition to breakdown for energy, fatty acids can be enzymatically modified through hydroxylation and oxidation, often in preparation for excretion or to create signaling molecules.
Hydroxylation : This process involves adding a hydroxyl (-OH) group to the carbon chain. libretexts.org Enzymes such as cytochrome P-450 monooxygenases are often responsible for this type of reaction. bu.edu Studies on other acetylenic fatty acids have shown that they can be metabolized into hydroxylated derivatives; for example, 9,12,15-octadecatrien-6-ynoic acid was found to be converted to a 13-hydroxy derivative in platelets. nih.gov
Oxidation : The triple bond itself represents a potential site for oxidative reactions. The process of alkene and alkyne hydroxylation can lead to the formation of diols (glycols). libretexts.org The reaction of an alkene with reagents like osmium tetroxide or potassium permanganate (B83412) results in syn-dihydroxylation, where two hydroxyl groups are added to the same side of the double bond. libretexts.orgkhanacademy.org Acid-catalyzed opening of an epoxide ring, formed by reacting an alkene with a peroxy acid, results in anti-dihydroxylation. libretexts.orgyoutube.com While these are chemical reactions, they illustrate the types of transformations that enzymes can catalyze on unsaturated bonds.
| Metabolic Process | Key Enzymes/Systems | Description | Potential Fate of this compound |
| Ester Hydrolysis | Lipases, Esterases nih.gov | Cleavage of ester bonds to release the free fatty acid. | Liberation from triglycerides or phospholipids to become available for other metabolic pathways. |
| Beta-Oxidation | Acyl-CoA Dehydrogenases, etc. wikipedia.org | Sequential removal of two-carbon units from the carboxyl end of the fatty acid, producing acetyl-CoA. | Catabolism for energy production, likely requiring enzymatic reduction of the triple bond. |
| Hydroxylation | Cytochrome P-450 Monooxygenases bu.edu | Addition of a hydroxyl group to the fatty acid chain. | Formation of more water-soluble metabolites for excretion or signaling roles. |
| Oxidation of Triple Bond | Oxidoreductases | Chemical modification of the alkyne group. | Conversion to keto or hydroxylated derivatives. |
Comparative Analysis of Biosynthetic Routes for Hexadecynoic vs. Hexadecenoic Acids
The biosynthesis of both hexadecynoic and hexadecenoic acids originates from the same fundamental fatty acid synthesis pathway, which produces a saturated 16-carbon backbone. However, the pathways diverge in the final modification steps, where specific enzymes introduce either a double bond (enoic) or a triple bond (ynoic). The key difference lies in the nature and action of these enzymes.
Common Precursor Synthesis
In plants and other organisms, the de novo synthesis of fatty acids begins with acetyl-CoA. aocs.orgresearchgate.net Through the concerted action of the acetyl-CoA carboxylase (ACC) and the multi-enzyme fatty acid synthase (FAS) complex, a C16 saturated fatty acid, palmitic acid (hexadecanoic acid), is produced. aocs.orgnih.govfrontiersin.org This saturated C16 chain, typically attached to an acyl carrier protein (ACP) as palmitoyl-ACP, serves as the primary precursor for both classes of C16 unsaturated fatty acids. aocs.org
Biosynthesis of Hexadecenoic Acids
The introduction of a double bond into the saturated palmitic acid chain is catalyzed by a class of enzymes known as fatty acid desaturases. aocs.org These enzymes create a cis-double bond at a specific position along the acyl chain. The biosynthesis of different hexadecenoic acid isomers is determined by the regiospecificity of the desaturase involved. For example:
Palmitoleic acid (9cis-16:1) is synthesized from palmitic acid by the action of a delta-9 desaturase (Δ9-desaturase). nih.govresearchgate.net
Sapienic acid (6cis-16:1) is formed from palmitic acid through the activity of a delta-6 desaturase (Δ6-desaturase). nih.govresearchgate.netplos.org
This process is a direct dehydrogenation reaction, converting a single carbon-carbon bond into a double bond.
Biosynthesis of Hexadecynoic Acids
The formation of an acetylenic (triple) bond, as seen in this compound, is a more specialized process. It is catalyzed by a unique set of enzymes often referred to as acetylenases. These enzymes are structurally and functionally related to fatty acid desaturases and are sometimes categorized as 'desaturase-like' enzymes. aocs.org
The biosynthesis of acetylenic fatty acids is thought to proceed from an existing unsaturated fatty acid precursor. aocs.org For example, the well-studied acetylenic fatty acid, crepenynic acid (octadec-9-en-12-ynoic acid), is synthesized from linoleic acid. The enzyme responsible, a Δ12 acetylenase, acts on the double bond at the C-12 position of linoleic acid to introduce a triple bond. aocs.org Applying this model to a C16 fatty acid, the biosynthesis of this compound would likely involve a desaturase-like acetylenase acting on a C16 fatty acid that already possesses a double or hydroxy group at the C-12 position. The acetylenase enzyme catalyzes the further desaturation of the bond to form a triple bond.
Summary of Comparative Pathways
The biosynthetic pathways for hexadecenoic and hexadecynoic acids are compared in the table below, highlighting the key distinctions in their formation from a common C16 precursor.
| Feature | Hexadecenoic Acid Biosynthesis | Hexadecynoic Acid Biosynthesis |
|---|---|---|
| Precursor | Palmitic Acid (16:0) | Unsaturated C16 Fatty Acid (e.g., a hexadecenoic acid) |
| Key Enzyme Class | Fatty Acid Desaturase (e.g., Δ9- or Δ6-desaturase) | Fatty Acid Acetylenase (Desaturase-like enzyme) |
| Reaction Type | Dehydrogenation | Further Dehydrogenation (from double to triple bond) |
| Bond Formed | cis-Double Bond (C=C) | Triple Bond (C≡C) |
| Example Product | Palmitoleic Acid (9cis-16:1), Sapienic Acid (6cis-16:1) | This compound |
Biological Activities and Mechanistic Insights of Hexadecynoic Acids
Anti-Parasitic Activities of Hexadecynoic Acid Isomers
Certain isomers of hexadecynoic acid have demonstrated significant activity against malaria parasites, targeting different stages of the parasite's life cycle. nih.gov The type II fatty acid biosynthesis pathway (PfFAS-II) in parasites, which is distinct from the type I pathway in mammals, presents an attractive target for these compounds. nih.govnih.gov
Among several synthesized hexadecynoic acid (HDA) isomers, 5-Hexadecynoic Acid (5-HDA) has shown the most potent antiplasmodial activity against the blood (erythrocytic) stages of Plasmodium falciparum. nih.gov In in-vitro studies, 5-HDA displayed an inhibitory concentration (IC50) value of 6.6 μg/ml. nih.gov This highlights its potential for targeting the symptomatic stage of malaria infection.
The fatty acid biosynthesis pathway is considered essential for the development of malaria parasites in the liver. nih.gov Research has identified 2-Hexadecynoic Acid (2-HDA) as a potent inhibitor of this stage. nih.gov In studies using the rodent malaria model Plasmodium yoelii, 2-HDA was the only isomer tested that successfully arrested the growth of the liver stage infection. nih.govcolab.ws
The efficacy of 2-HDA was confirmed through multiple analytical methods. A flow cytometric assay determined an IC50 value of 15.3 μg/ml, while immunofluorescence analysis yielded an even lower IC50 of 4.88 μg/ml. nih.gov Further investigation into its mechanism revealed that 2-HDA effectively inhibits two key enzymes of the P. falciparum FAS-II pathway, PfFabI and PfFabZ, with IC50 values of 0.38 and 0.58 μg/ml, respectively. nih.gov
Table 1: Anti-Parasitic Activity of Hexadecynoic Acid Isomers
| Compound | Parasite | Stage | Assay | IC50 Value |
|---|---|---|---|---|
| 5-Hexadecynoic Acid | Plasmodium falciparum | Erythrocytic | - | 6.6 µg/ml nih.gov |
| 2-Hexadecynoic Acid | Plasmodium yoelii | Liver | Flow Cytometry | 15.3 µg/ml nih.gov |
| 2-Hexadecynoic Acid | Plasmodium yoelii | Liver | Immunofluorescence | 4.88 µg/ml nih.gov |
| 2-Hexadecynoic Acid | P. falciparum Enzyme | - | PfFabI Inhibition | 0.38 µg/ml nih.gov |
| 2-Hexadecynoic Acid | P. falciparum Enzyme | - | PfFabZ Inhibition | 0.58 µg/ml nih.gov |
Antimicrobial Activities of Acetylenic Fatty Acids
Acetylenic fatty acids display notable antimicrobial activity against a range of pathogens, including bacteria and fungi. nih.govnih.gov Their mechanism often involves disrupting fundamental cellular processes, making them a subject of interest for developing new antimicrobial agents. nih.govbohrium.com
The position of the triple bond is crucial for the antibacterial activity of acetylenic fatty acids. nih.gov For instance, studies on C16 acetylenic fatty acids have shown that a triple bond at the C-2 position is pivotal for its effectiveness. nih.gov 2-Hexadecynoic acid has been evaluated against a variety of microorganisms, including Staphylococcus aureus, Staphylococcus saprophyticus, Bacillus cereus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov It has also shown potent activity against the fast-growing, non-pathogenic mycobacterium Mycobacterium smegmatis, with a minimum inhibitory concentration (MIC) of 10 µM. nih.gov
Certain acetylenic fatty acids exhibit significant antifungal properties. 6-Nonadecynoic acid, which was isolated from the roots of Pentagonia gigantifolia, has demonstrated potent activity against the opportunistic pathogen Candida albicans. mdpi.comacs.org Its efficacy extends to fluconazole-resistant strains, with a minimum inhibitory concentration (MIC) value of 0.52 μg/mL, comparable to the commercial antifungals amphotericin B and fluconazole. mdpi.comacs.org Further studies have confirmed that 6-nonadecynoic acid is particularly active against dermatophytes and other opportunistic pathogens like C. albicans and Aspergillus fumigatus. asm.orgebi.ac.uk
Table 2: Antifungal Activity of 6-Nonadecynoic Acid
| Compound | Fungal Species | Activity | MIC Value |
|---|---|---|---|
| 6-Nonadecynoic Acid | Candida albicans | Antifungal | 0.52 µg/mL mdpi.com |
| Amphotericin B (Control) | Candida albicans | Antifungal | 0.52 µg/mL mdpi.com |
| Fluconazole (Control) | Candida albicans | Antifungal | 0.29 µg/mL mdpi.com |
The antifungal action of some acetylenic fatty acids is mediated by the disruption of fatty acid homeostasis in the target organism. nih.govebi.ac.uk Studies using the model yeast Saccharomyces cerevisiae and the pathogen C. albicans have provided insight into the mechanism of 6-nonadecynoic acid. nih.gov
Transcriptional profiling revealed that this compound induces a response indicative of fatty acid stress. nih.govebi.ac.uk Biochemical analysis of the fatty acid profiles in yeast cells treated with 6-nonadecynoic acid showed a significant decrease in the levels of longer-chain fatty acids such as palmitate (C16:0), stearate (B1226849) (C18:0), and oleate (B1233923) (C18:1). nih.gov Concurrently, there was an accumulation of shorter-chain fatty acids like laurate (C12:0), myristate (C14:0), and myristoleate (B1240118) (C14:1). nih.gov These findings suggest that 6-nonadecynoic acid inhibits the elongation of fatty acids beyond a 14-carbon length, thereby disrupting the cell's ability to produce essential membrane components and other lipid-derived molecules. nih.gov The growth-inhibitory effects of the compound could be rescued by supplying oleate exogenously, further supporting this mechanism of action. nih.gov Similarly, 2-hexadecynoic acid is also believed to interfere with the elongation of both saturated and unsaturated fatty acids. mdpi.com
Antitumor and Cytotoxic Potentials of C16-Acetylenic Fatty Acids
The unique structural features of C16-acetylenic fatty acids have drawn attention to their potential as anticancer agents. Research has focused on their ability to hinder cancer cell invasion and induce cytotoxicity in various cancer cell lines.
Inhibition of Cancer Cell Invasion by Hexadec-8-ynoic Acid and Hexadec-10-ynoic Acid
Several C16-acetylenic fatty acids, including hexadec-8-ynoic acid and hexadec-10-ynoic acid, have been synthesized and evaluated for their ability to inhibit cancer cell invasion. mathewsopenaccess.com Studies have indicated that the position of the triple bond within the fatty acid chain is a critical determinant of its inhibitory activity against cancer cell invasion. neliti.com For instance, research on their effects on MM1 cancer cell invasion has shown that a triple bond starting at the C-8 position results in greater inhibitory activity compared to other positions at the same concentration. neliti.com This suggests that the specific spatial arrangement of the alkynyl group is crucial for its interaction with biological targets involved in cell invasion.
Exploration of Cytotoxicity Against Specific Cancer Cell Lines
The cytotoxic potential of C16-acetylenic fatty acids has been investigated against a range of cancer cell lines. While some acetylenic fatty acids have demonstrated weak cytotoxicity, others have shown more promising results. For example, certain brominated acetylenic acids exhibited weak cytotoxicity against HeLa and HL-60 tumor cell lines. mathewsopenaccess.com In contrast, other studies have reported on the cytotoxic effects of fatty acid fractions from marine organisms, which include a variety of fatty acids, on cancer cells. nih.gov For instance, fatty acid extracts from the marine sponge Scopalina ruetzleri displayed promising cytotoxic effects against human glioma (U87) and neuroblastoma (SH-SY5Y) cell lines. nih.gov
The following table summarizes the cytotoxic activity of some acetylenic fatty acids against various cancer cell lines.
| Compound Name | Cancer Cell Line | Activity |
| Brominated Acetylenic Acids | HeLa, HL-60 | Weak cytotoxicity mathewsopenaccess.com |
| Fatty Acid Extract from Scopalina ruetzleri | U87 (human glioma), SH-SY5Y (human neuroblastoma) | Promising cytotoxic effects nih.gov |
Immunomodulatory and Anti-Inflammatory Effects (General Acetylenic Fatty Acid Context)
Acetylenic fatty acids, as part of the broader class of unsaturated fatty acids, are recognized for their immunomodulatory and anti-inflammatory properties. nih.gov These effects are often attributed to their ability to modulate inflammatory pathways. One of the key mechanisms is the competitive inhibition of enzymes involved in the synthesis of pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes, from arachidonic acid. scielo.br
The consumption of certain polyunsaturated fatty acids (PUFAs) can lead to their incorporation into cell membranes, altering the cellular response to inflammatory stimuli. scielo.br These fatty acids and their metabolites can influence signal transduction pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory genes. nih.govjmb.or.kr By suppressing the activation of NF-κB, these fatty acids can reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. nih.govjmb.or.kr
Enzyme Inhibition and Target Engagement Studies
The triple bond in acetylenic fatty acids makes them effective inhibitors of various enzymes, often through mechanism-based inactivation. This has led to their investigation as potential therapeutic agents targeting specific enzymatic pathways.
Inhibition of Plasmodial Type II Fatty Acid Biosynthesis (PfFAS-II) Enzymes by 2-Hexadecynoic Acid (PfFabI and PfFabZ)
The type II fatty acid biosynthesis (FAS-II) pathway in Plasmodium falciparum, the parasite responsible for malaria, is a crucial metabolic pathway and an attractive drug target. 2-Hexadecynoic acid has been identified as a potent inhibitor of two key enzymes in this pathway: PfFabI (enoyl-acyl carrier protein reductase) and PfFabZ (β-hydroxyacyl-ACP dehydratase). nih.gov Research has shown that 2-hexadecynoic acid exhibits significant inhibitory activity against both PfFabI and PfFabZ, with IC50 values of 0.38 and 0.58 μg/ml, respectively. nih.gov This inhibition of the PfFAS-II pathway contributes to the antiplasmodial activity of 2-hexadecynoic acid, affecting both the blood and liver stages of the parasite's life cycle. nih.gov
The inhibitory concentrations for 2-Hexadecynoic acid against PfFAS-II enzymes are detailed in the table below.
| Enzyme | IC50 Value (μg/ml) |
| PfFabI | 0.38 nih.gov |
| PfFabZ | 0.58 nih.gov |
Mechanism-Based Inhibition of Cytochrome P450 ω-hydroxylase by Related Acetylenic Acids
Acetylenic fatty acids have been shown to be mechanism-based inhibitors of cytochrome P450 (CYP) ω-hydroxylases. nih.govresearchgate.net These enzymes are responsible for the hydroxylation of fatty acids at the terminal (ω) and sub-terminal (ω-1) positions. researchgate.net The inhibitory mechanism involves the oxidation of the acetylene (B1199291) group by the P450 enzyme, which leads to the formation of a highly reactive ketene (B1206846) intermediate. nih.gov This intermediate can then covalently bind to the enzyme's active site, causing irreversible inactivation. nih.gov For example, 11-dodecynoic acid and 10-undecynoic acid are known to inactivate the cytochrome P450 enzymes in liver microsomes that are responsible for the ω- and ω-1 hydroxylation of lauric acid. nih.gov This "suicide inhibition" makes acetylenic fatty acids valuable tools for studying the function of P450 enzymes and as potential therapeutic agents. acs.orgresearchgate.net
Modulation of Prostaglandin (B15479496) Synthesis (Context of Related Fatty Acids)
Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids that play crucial roles in various physiological and pathological processes, including inflammation. wikipedia.org The synthesis of prostaglandins is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes, which are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.govijcrt.org The anti-inflammatory properties of certain fatty acids are linked to their ability to modulate the prostaglandin synthesis pathway.
While direct research on the effect of hexadec-12-ynoic acid on prostaglandin synthesis is limited, studies on a structurally similar compound, hexadec-12-enoic acid, suggest a potential mechanism of action involving the inhibition of prostaglandin synthesis. scispace.comeajournals.org The anti-inflammatory activity observed for hexadec-12-enoic acid, isolated from Chenopodium ambrosioides, is thought to be connected to the inhibition of the cyclooxygenase (COX) enzyme, which is a key player in the synthesis of prostaglandins at inflammation sites. scispace.comeajournals.org This suggests that fatty acids with unsaturation at the 12th position may interfere with the pathways that lead to the production of these inflammatory mediators.
The modulation of prostaglandin synthesis by various fatty acids is a well-documented phenomenon. Polyunsaturated fatty acids (PUFAs), for instance, can serve as substrates for the synthesis of different types of prostaglandins, thereby influencing the inflammatory response. nih.gov The type and amount of prostaglandins produced can be altered by supplementing with different PUFAs. nih.gov
For example, n-6 PUFAs, such as arachidonic acid, are precursors to the pro-inflammatory two-series prostaglandins (e.g., Prostaglandin E₂). nih.gov In contrast, some n-3 PUFAs, like docosahexaenoic acid (DHA), can inhibit the synthesis of PGE₂. nih.gov The omega-3 fatty acid eicosapentaenoic acid (EPA) can be converted by COX-2 into Prostaglandin E₃ (PGE₃). nih.gov PGE₃ can then act as a partial agonist or antagonist at the PGE₂ receptor EP4, effectively reducing the signaling of the more potent pro-inflammatory PGE₂. nih.gov This "PGE₂-to-PGE₃ switch" is one mechanism by which EPA exerts its anti-inflammatory effects. nih.gov
The effects of different fatty acids on prostaglandin synthesis are complex and depend on the specific fatty acid, its position in the synthetic pathway, and the cellular context. nih.govnih.gov
Table 1: Effects of Various Fatty Acids on Prostaglandin Synthesis
| Fatty Acid/Compound | Effect on Prostaglandin Synthesis | Research Finding | Citation(s) |
| Hexadec-12-enoic acid | May inhibit prostaglandin synthesis. | The anti-inflammatory activity of this compound is suggested to involve the inhibition of prostaglandin synthesis. | scispace.comeajournals.orgeajournals.org |
| Arachidonic acid (n-6 PUFA) | Precursor for two-series prostaglandins (e.g., PGE₂). | Serves as the primary substrate for COX enzymes to produce pro-inflammatory prostaglandins. | wikipedia.orgnih.govnih.gov |
| Dihomo-γ-linolenic acid (n-6 PUFA) | Precursor for one-series prostaglandins (e.g., PGE₁). | Induces an increase in PGE₁ generation and a decrease in PGE₂ and PGE₃ outputs. | nih.gov |
| α-linolenic acid (n-3 PUFA) | Small increase in PGE₂ output. | Induced a small but significant increase in PGE₂ output in ovine amnion cells. | nih.gov |
| Docosahexaenoic acid (DHA; n-3 PUFA) | Inhibits PGE₂ synthesis. | Shown to inhibit the synthesis of Prostaglandin E₂. | nih.gov |
| Eicosapentaenoic acid (EPA; n-3 PUFA) | Reduces PGE₂ synthesis and generates PGE₃. | Acts as a substrate for COX-2, leading to reduced PGE₂ and the production of the less inflammatory PGE₃. | nih.gov |
| Nitro-Fatty Acids (NFA) | Inhibit prostaglandin formation. | Effects are complex and structure-dependent; can inhibit COX-1 and the peroxidase activity of both COX-1 and COX-2. | nih.gov |
Structure Activity Relationship Sar Studies of Hexadecynoic Acid Analogues
Impact of Alkyne Position on Biological Efficacy
The position of the alkyne functionality within the carbon chain of a fatty acid is a critical determinant of its biological activity. The triple bond introduces rigidity and a specific electronic character to the molecule, which can significantly influence its interaction with biological targets. Research on various alkynoic fatty acids has demonstrated that shifting the position of the alkyne can modulate the compound's potency and selectivity for different enzymes and receptors.
For instance, studies on 2-alkynoic fatty acids have highlighted the importance of the alkyne's proximity to the carboxylic acid group for certain biological activities, such as antibacterial effects. nih.govnih.gov The conjugation of the triple bond with the carboxyl group in 2-alkynoic acids creates a unique electronic and steric environment that is crucial for their mechanism of action. It has been shown that the presence of a triple bond at the C-2 position is a key structural feature for the antibacterial activity of these fatty acids. nih.govnih.gov
While direct comparative studies involving hexadec-12-ynoic acid are scarce, it can be postulated that the placement of the alkyne at the ω-4 position (12th carbon from the carboxyl group) would confer distinct properties compared to isomers with the alkyne at other positions. The location of the triple bond deeper within the hydrophobic tail would likely influence its interaction with the hydrophobic pockets of target proteins differently than an alkyne closer to the polar head group. For example, in the context of enzymatic oxidation, the position of the alkyne can affect the rate and outcome of the reaction. acs.org
Role of Chain Length and Additional Functionalities on Biological Activity
Chain Length: The chain length of fatty acids significantly impacts their physical properties, such as solubility and melting point, which in turn affects their bioavailability and interaction with cell membranes and proteins. nih.govnih.gov In the context of alkynoic acids, studies have shown a clear dependence of antibacterial activity on chain length. For example, in a series of 2-alkynoic fatty acids, 2-hexadecynoic acid displayed potent antibacterial activity against several bacterial strains. nih.govnih.gov This suggests that a 16-carbon chain provides an optimal balance of lipophilicity and hydrophilicity for penetrating bacterial membranes and reaching its target.
| Compound | Chain Length | Minimum Inhibitory Concentration (MIC) in μg/mL |
|---|---|---|
| 2-Decynoic acid | 10 | - |
| 2-Dodecynoic acid | 12 | - |
| 2-Tetradecynoic acid | 14 | - |
| 2-Hexadecynoic acid | 16 | 3.9 - 125 |
Additional Functionalities: The introduction of other functional groups, such as hydroxyl groups, halogens, or aromatic rings, can dramatically alter the biological profile of a fatty acid. These modifications can influence the molecule's polarity, steric bulk, and ability to form hydrogen bonds, leading to enhanced or altered activity. For instance, the synthesis of fatty acid amides from natural products has been explored to modulate their anti-inflammatory properties. nih.gov Similarly, creating fatty acid derivatives by linking them to other molecules, such as peptides, has been shown to improve their pharmacokinetic profiles. nih.gov In the context of this compound, the introduction of a hydroxyl group or a halogen atom at various positions on the carbon chain could lead to analogues with novel biological activities.
Stereochemical Influences on Molecular Recognition and Bioactivity
Stereochemistry plays a fundamental role in the interaction of small molecules with their biological targets, which are typically chiral. nih.gov While the triple bond in this compound does not introduce a chiral center at this position, the incorporation of other functional groups or the presence of double bonds elsewhere in the molecule could create stereoisomers.
The spatial arrangement of atoms in a molecule can dictate its ability to fit into the binding site of a protein or enzyme. Even subtle differences between enantiomers or diastereomers can lead to significant variations in biological activity. nih.gov For example, the stereospecific metabolism of fatty acids is a well-documented phenomenon, where enzymes exhibit a clear preference for one stereoisomer over another. nih.gov Therefore, if chiral derivatives of this compound were to be synthesized, it would be crucial to evaluate the biological activity of each individual stereoisomer, as they could possess distinct pharmacological profiles.
Design and Synthesis of Derivatives for Enhanced Activity (General Fatty Acid Context)
The rational design and synthesis of fatty acid derivatives is a key strategy for optimizing their therapeutic potential. This often involves modifying the parent molecule to improve its potency, selectivity, metabolic stability, or pharmacokinetic properties.
Common strategies in the design of fatty acid derivatives include:
Modification of the Carboxylic Acid Head Group: Converting the carboxylic acid to an ester, amide, or other functional group can alter the molecule's polarity and its interaction with target proteins. This can also be a strategy to create prodrugs that release the active fatty acid in vivo.
Alteration of the Hydrocarbon Tail: This includes varying the chain length, introducing unsaturation (double or triple bonds), and adding various substituents (e.g., halogens, hydroxyls, alkyl groups). These modifications can fine-tune the lipophilicity and steric properties of the molecule. nih.gov
Introduction of Reporter Tags: For research purposes, fatty acids can be derivatized with tags such as fluorescent labels or terminal alkynes for "click" chemistry. frontiersin.org These tagged molecules are invaluable tools for studying the uptake, distribution, and metabolism of fatty acids in biological systems.
Conjugation to Other Molecules: Linking fatty acids to other bioactive molecules, such as peptides or existing drugs, can lead to hybrid compounds with novel mechanisms of action or improved targeting to specific tissues or cells. nih.gov
The synthesis of such derivatives often involves multi-step organic chemistry procedures. For instance, the synthesis of crepenynic acid (octadec-9-en-12-ynoic acid), a related natural acetylenic fatty acid, has been achieved through a series of chemical reactions involving the coupling of smaller building blocks. rsc.org Similar synthetic strategies could be employed to create a diverse library of this compound analogues for comprehensive SAR studies.
Advanced Analytical Methodologies for Detection and Quantification of Hexadecynoic Acid
Chromatographic Techniques for Separation and Analysis
Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. For hexadec-12-ynoic acid, several chromatographic techniques are particularly effective.
Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Esters
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Fatty acids, including this compound, are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis. nih.govsigmaaldrich.com This derivatization process, often an esterification, reduces the polarity of the fatty acids, making them more suitable for gas chromatography. sigmaaldrich.com
The separation in GC is based on the differential partitioning of the FAMEs between a stationary phase within a capillary column and a gaseous mobile phase. The retention time, the time it takes for a compound to travel through the column, is a key characteristic used for identification. Following separation, the eluted compounds enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. ijpras.com The combination of retention time and mass spectrum allows for highly specific identification and quantification of individual FAMEs, including the methyl ester of this compound. researchgate.net The use of an internal standard is common in quantitative GC-MS analysis to improve accuracy and precision. researchgate.net
Table 1: GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis
| Parameter | Typical Conditions |
| Column | Capillary column (e.g., DB-23, HP-88) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Ramped, e.g., 100°C to 240°C |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) |
This table presents typical parameters and is not exhaustive. Actual conditions may vary depending on the specific application and instrumentation.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems
High-performance liquid chromatography (HPLC) is a versatile technique for separating compounds that are not sufficiently volatile for GC, or for analyzing them in their native form. nih.gov For this compound, reversed-phase HPLC is a common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. ijrpc.com
A key aspect of HPLC is the detection system. For compounds like this compound which lack a strong chromophore, direct UV detection can be challenging. However, derivatization to introduce a UV-active or fluorescent tag can significantly enhance sensitivity. tandfonline.com Alternatively, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for the universal detection of non-volatile compounds. The choice of detector depends on the required sensitivity and the nature of the sample matrix. hitachi-hightech.comoiv.int
Liquid Chromatography-Mass Spectrometry (LC-MS) for Intact Lipids and Derivatized Carboxylic Acids
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov This technique is particularly advantageous for the analysis of intact lipids, including this compound, without the need for derivatization. thermofisher.com This allows for the study of the molecule in its original form, which can be crucial for understanding its biological role.
In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The resulting ions are then analyzed by the mass spectrometer. chromatographyonline.com LC-MS can provide both qualitative and quantitative information, and tandem mass spectrometry (MS/MS) can be used for structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions. nih.gov This approach has been successfully used for the sensitive quantitation of other acetylenic fatty acids in complex samples. nih.gov
Spectroscopic Approaches for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for determining the molecular structure of compounds and can also be used for quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules. pearson.com Both ¹H NMR and ¹³C NMR are used to provide information about the carbon-hydrogen framework of this compound. iomcworld.com
In ¹H NMR, the chemical shift, splitting pattern, and integration of the signals provide information about the different types of protons and their neighboring atoms. For this compound, specific signals would be expected for the protons of the methyl group, the methylene (B1212753) groups of the alkyl chain, the protons adjacent to the carboxylic acid group, and the protons adjacent to the alkyne group.
¹³C NMR provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon signals can distinguish between the sp³, sp², and sp hybridized carbons, clearly identifying the carboxylic acid carbon, the carbons of the triple bond, and the carbons of the alkyl chain. wiley.com Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and their directly attached carbons, further confirming the structure. uliege.be
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (Carboxyl) | ~180 |
| C-2 | ~34 |
| C-3 to C-11 | ~24-32 |
| C-12 (Alkyne) | ~80-90 |
| C-13 (Alkyne) | ~80-90 |
| C-14 | ~19 |
| C-15 | ~22 |
| C-16 (Methyl) | ~14 |
These are predicted values and may vary based on the solvent and other experimental conditions.
Advanced Spectroscopic Methods (e.g., A-TEEM for related compounds)
While standard spectroscopic methods are highly effective, advanced techniques can provide additional insights. For instance, Absorbance-Transmittance and Excitation-Emission Matrix (A-TEEM) spectroscopy, a fluorescence-based method, has been utilized for the analysis of related compounds. Although not directly applied to this compound in the provided context, its application to similar molecules suggests its potential for sensitive detection and characterization, particularly in complex mixtures where fluorescence properties can be exploited. Other spectroscopic methods like infrared (IR) spectroscopy can confirm the presence of functional groups such as the carboxylic acid (C=O and O-H stretches) and the alkyne (C≡C stretch). researchgate.net
Isotope-Labeled Derivatization for Quantitative Analysis
The accurate quantification of specific fatty acids such as this compound in complex biological matrices presents a significant analytical challenge. The inherent properties of many fatty acids, including low abundance and poor ionization efficiency, often hinder their direct analysis by mass spectrometry (MS). To overcome these limitations, isotope-labeled derivatization has emerged as a powerful strategy. This approach involves chemically modifying the target analyte with a reagent that contains a stable isotope, which then allows for sensitive and precise quantification using techniques like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
The fundamental principle of isotope-labeled derivatization lies in the introduction of a "heavy" isotopic tag onto the analyte of interest. A corresponding "light" version of the derivatization reagent is used to label a known amount of an authentic standard of the analyte, which then serves as an internal standard. The sample containing the native analyte is derivatized with the "heavy" reagent. The sample and the internal standard are then mixed and analyzed together.
Because the analyte and the internal standard are chemically identical, they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference of the isotopic label. By comparing the peak intensities of the "heavy" analyte from the sample and the "light" internal standard, a precise quantification of the analyte in the original sample can be achieved. This method effectively compensates for matrix effects and variations in instrument response, leading to highly accurate and reliable results. nih.govgoogle.comgoogle.com
Several derivatization strategies have been developed for the analysis of fatty acids. For instance, reagents targeting the carboxylic acid functional group are commonly employed. One such approach involves the use of 3-nitrophenylhydrazine (B1228671) (3NPH), which reacts with the carboxyl group of fatty acids. nih.gov Stable isotope-labeled versions of 3NPH, such as ¹³C₆-3NPH, can be synthesized and used to create the internal standard. nih.gov This method has demonstrated excellent chemical stability of the derivatives and achieved low to high femtomole limits of detection for various fatty acids. nih.gov
Another innovative approach utilizes a pair of novel isotope derivatization reagents, d₀/d₅-1-(2-oxo-2-(piperazin-1-yl) ethyl) pyridine-1-ium (d₀/d₅-OPEPI). acs.orgresearchgate.netacs.org This strategy introduces a permanently charged tag onto the fatty acid, which significantly enhances the mass spectrometric response. acs.orgresearchgate.netacs.org Studies have shown that OPEPI labeling can increase the detection sensitivity of fatty acids by 200- to 2345-fold compared to underivatized analysis. acs.orgresearchgate.net The use of d₅-OPEPI to generate a one-to-one internal standard minimizes quantification errors. acs.orgacs.org
For GC-MS analysis, in-situ derivatization with deuterated methanol (B129727) (CD₃OD) can be employed to form fatty acid methyl esters (FAMEs). bohrium.com The resulting deuterated FAMEs can be distinguished from their non-deuterated counterparts by the +3 m/z mass shift and a slight chromatographic isotope effect. bohrium.com This method allows for the simultaneous determination of free fatty acids and their corresponding methyl esters in a sample. bohrium.com
The application of these isotope-labeled derivatization techniques to the quantitative analysis of this compound would involve the following general steps:
Sample Preparation: Extraction of lipids, including this compound, from the biological matrix.
Derivatization: Reaction of the sample extract with the "heavy" isotopic labeling reagent (e.g., ¹³C₆-3NPH, d₅-OPEPI, or CD₃OD). Simultaneously, a known quantity of pure this compound standard is derivatized with the "light" reagent.
Sample and Standard Pooling: The derivatized sample and the derivatized internal standard are mixed in a defined ratio.
LC-MS or GC-MS Analysis: The mixture is injected into the chromatograph for separation, followed by detection with the mass spectrometer.
Quantification: The peak areas of the "heavy" and "light" derivatives of this compound are measured, and their ratio is used to calculate the concentration of the analyte in the original sample.
The selection of the specific derivatization reagent and analytical platform would depend on the nature of the sample, the required sensitivity, and the available instrumentation. The research findings for general fatty acid analysis using these methods provide a strong foundation for developing a robust and accurate quantitative assay for this compound.
Research Findings on Isotope-Labeled Derivatization of Fatty Acids
The following tables summarize the performance characteristics of different isotope-labeled derivatization methods that are applicable to the quantitative analysis of fatty acids like this compound.
Table 1: Performance of 3-Nitrophenylhydrazine (3NPH) Derivatization for Fatty Acid Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Derivatization Reagent | 3-Nitrophenylhydrazine (3NPH) and ¹³C₆-3NPH | nih.gov |
| Analytical Platform | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Limit of Detection | Low to high femtomole range on-column | nih.gov |
| Precision (Intra-day & Inter-day) | ≤8.8% for nine out of ten short-chain fatty acids | nih.gov |
| Key Advantage | Excellent chemical stability of derivatives | nih.gov |
Table 2: Performance of d₀/d₅-OPEPI Derivatization for Fatty Acid Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Derivatization Reagent | d₀/d₅-1-(2-oxo-2-(piperazin-1-yl) ethyl) pyridine-1-ium (OPEPI) | acs.orgresearchgate.netacs.org |
| Analytical Platform | Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | acs.orgresearchgate.net |
| Sensitivity Enhancement | 200- to 2345-fold increase compared to non-derivatized analysis | acs.orgresearchgate.net |
| Internal Standard Strategy | One-to-one internal standards using d₅-OPEPI labeling | acs.orgacs.org |
| Key Advantage | Introduction of a permanently charged tag significantly improves MS response | acs.orgresearchgate.net |
Table 3: Performance of Deuterated Methanol Derivatization for Fatty Acid Analysis
| Parameter | Finding | Reference |
|---|---|---|
| Derivatization Reagent | Deuterated Methanol (CD₃OD) | bohrium.com |
| Analytical Platform | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | bohrium.com |
| Method Detection Limits (FAs) | 1–30 μg L⁻¹ | bohrium.com |
| Method Detection Limits (FAMEs) | 0.003–0.72 μg L⁻¹ | bohrium.com |
| Key Advantage | Allows for simultaneous determination of fatty acids and fatty acid methyl esters | bohrium.com |
These methodologies, while not specifically documented for this compound in the reviewed literature, represent the state-of-the-art in quantitative fatty acid analysis and are directly applicable for establishing a validated analytical method for this compound.
Theoretical and Computational Studies on Hexadecynoic Acid Interactions
Molecular Modeling and Docking Studies for Enzyme-Ligand Interactions
Molecular modeling and docking studies have been instrumental in elucidating the binding mechanisms of (Z)-hexadec-12-enoic acid with key enzymatic targets. Research has primarily focused on its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are significant in metabolic regulation.
Studies have shown that (Z)-hexadec-12-enoic acid is a potent inhibitor of PTP1B. researchgate.netresearchgate.net Computational docking analyses revealed that this fatty acid does not bind to the active site of PTP1B but rather to an allosteric site. researchgate.net This non-competitive binding is a crucial finding, as allosteric modulation can offer higher selectivity and reduced side effects compared to active site inhibition. The interaction is stabilized by various non-covalent forces, including hydrophobic interactions and hydrogen bonds between the carboxylic acid group of the ligand and amino acid residues within the allosteric pocket of the enzyme. frontiersin.org
The binding affinity and interaction patterns are critical for understanding the inhibitory potential. The specific amino acid residues involved in the interaction with (Z)-hexadec-12-enoic acid within the allosteric site of PTP1B have been identified through these computational models, providing a structural basis for its inhibitory activity. researchgate.net
Table 1: Molecular Docking Summary for (Z)-hexadec-12-enoic acid
| Target Enzyme | Binding Site | Interaction Type | Key Finding |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Allosteric Pocket | Non-competitive | Binds to a site distinct from the catalytic center, suggesting a specific modulatory mechanism. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
As of the current scientific literature, specific Quantitative Structure-Activity Relationship (QSAR) models for Hexadec-12-ynoic acid or (Z)-hexadec-12-enoic acid have not been reported.
QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a compound and its biological activity. mdpi.comresearchgate.net This method is valuable for predicting the activity of new or untested compounds, optimizing lead compounds, and understanding the structural features that are crucial for a specific biological effect. creative-biostructure.comnih.gov The development of a robust QSAR model requires a dataset of compounds with known activities and the calculation of various molecular descriptors that quantify the structural, electronic, and physicochemical properties of the molecules. mdpi.com
While no specific models exist for this compound, the principles of QSAR could be applied in the future. Such a study would involve synthesizing a series of analogs with variations in chain length, degree of unsaturation, and functional groups. By measuring their inhibitory activity against specific enzymes and calculating relevant molecular descriptors, a predictive QSAR model could be constructed. This would facilitate the design of more potent and selective inhibitors based on the hexadecynoic acid scaffold.
Enzyme Kinetics and Mechanistic Pathways Elucidation
Enzyme kinetic studies have provided experimental validation for the computational findings regarding (Z)-hexadec-12-enoic acid's inhibitory actions. These studies are crucial for understanding the mechanism by which a ligand affects enzyme function. wiley.comacs.org
Kinetic analyses have confirmed that (Z)-hexadec-12-enoic acid acts as a non-competitive inhibitor of PTP1B. researchgate.netnih.gov This is demonstrated by Lineweaver-Burk plots where the inhibitor decreases the Vmax (maximum reaction velocity) without changing the Km (Michaelis constant), indicating that the inhibitor binds to the enzyme at a site other than the active site and can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
The inhibitory activity of (Z)-hexadec-12-enoic acid against PTP1B and α-glucosidase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. For PTP1B, it has shown potent inhibition with IC50 values in the low micromolar range. nih.govmdpi.com Its activity against α-glucosidase, while present, is comparatively less potent. nih.govmdpi.com
Table 2: Enzyme Inhibition Data for (Z)-hexadec-12-enoic acid
| Target Enzyme | Inhibition Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatase 1B (PTP1B) | Non-competitive | 6.59 ± 0.09 | nih.gov |
These kinetic data, in conjunction with molecular modeling, provide a comprehensive understanding of the inhibitory mechanism of (Z)-hexadec-12-enoic acid, highlighting its potential as a lead compound for the development of new therapeutic agents.
Future Directions and Emerging Research Avenues for Hexadec 12 Ynoic Acid
Exploration of Undiscovered Biological Activities and Targets
While research specifically on Hexadec-12-ynoic acid is nascent, the broader class of acetylenic (ynoic) fatty acids has demonstrated significant biological activity, suggesting a fertile ground for new discoveries. Analogous compounds have shown promise as potent bioactive molecules, pointing to potential, yet undiscovered, roles for this compound.
Future research should focus on systematic screening to uncover its bioactivity profile. Key areas of interest include:
Antimicrobial Properties: Related acetylenic fatty acids have been identified as potential inhibitors of bacterial processes. For instance, hexadec-2-ynoic acid (2-HDA) has been studied as a potential inhibitor of Type IV Coupling Proteins (T4CPs), which are crucial for the dissemination of antibiotic resistance. nih.gov Investigating whether this compound can disrupt similar pathways in bacteria or fungi could lead to the development of new antimicrobial agents.
Anticancer and Cytotoxic Effects: Secondary metabolites from microorganisms containing acetylenic fatty acid structures have been shown to possess cytotoxic activities against various cancer cell lines. ekb.eg A study on fungal and bacterial metabolites identified "9-Octadecen-12-ynoic acid, methyl ester" as a bioactive component with potential anticancer effects. ekb.eg This suggests that this compound should be evaluated for its antiproliferative effects on human and murine cancer cells.
Metabolic Modulation: Naturally occurring acetylenic fatty acids, such as crepenynic acid, are known to be involved in fatty acid biosynthesis and metabolism. researchgate.net Research could explore how this compound interacts with key enzymes in lipid metabolism, such as fatty acid desaturases and elongases, potentially influencing cellular signaling pathways or energy homeostasis. The study of such interactions could reveal novel therapeutic targets for metabolic disorders.
Development of Novel Synthetic Routes for Stereoselective Access
The efficient and controlled synthesis of this compound and its derivatives is paramount for enabling detailed biological and materials science studies. While the parent compound is achiral, the introduction of additional functional groups (e.g., hydroxyls, epoxides) would create stereocenters, necessitating advanced stereoselective synthetic methods.
Future research in this area should pursue:
Modern Coupling Strategies: The development of synthetic routes employing modern cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, could provide efficient and modular access to the molecule. These methods would allow for the coupling of smaller, readily available alkyne- and alkyl-containing fragments.
Ynone Intermediates: The use of ynone-functionalized amino acids has been explored for the synthesis of complex heterocyclic derivatives. gla.ac.uk A similar strategy, starting with chiral pool materials, could be adapted to produce chiral derivatives of this compound. This involves transforming precursors into Weinreb amides and reacting them with alkyne anions to generate key ynone intermediates. gla.ac.uk
Chemoenzymatic Approaches: For the synthesis of chiral derivatives, chemoenzymatic methods offer high stereoselectivity. Techniques such as lipase-catalyzed kinetic resolution, which have been successfully used to prepare enantiomerically pure intermediates for other complex natural products, could be applied. mdpi.com For example, the resolution of a racemic alcohol precursor could provide access to enantiopure building blocks for more complex targets.
Ring-Closing Metathesis (RCM): While typically used for forming cyclic compounds, RCM precursors often involve long unsaturated chains. thieme-connect.com Strategies developed for synthesizing these precursors could be adapted for the linear synthesis of this compound, potentially offering novel pathways with high efficiency.
Integration of Omics Technologies for Systems-Level Understanding
To fully comprehend the biological impact of this compound, a systems-level approach is essential. Omics technologies, which allow for the large-scale study of biological molecules, can provide a holistic view of the cellular response to this compound, helping to identify its mechanism of action and potential off-target effects. biobide.comnih.gov
The integration of multiple omics disciplines will be crucial:
Transcriptomics: Using techniques like RNA-seq, researchers can analyze changes in the entire set of RNA transcripts within a cell upon treatment with this compound. nih.gov This can reveal which genes and signaling pathways are activated or suppressed, providing clues about the compound's primary targets.
Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the entire proteome (the complete set of proteins). frontiersin.org This approach can confirm if transcriptional changes observed in transcriptomics translate to the protein level and can also uncover post-translational modifications induced by the compound.
Metabolomics: As the most direct link to phenotype, metabolomics studies the complete set of small-molecule metabolites. nih.gov By tracking the metabolic fate of this compound and the perturbations it causes in the cellular metabolome, researchers can understand how it is processed by the cell and what downstream metabolic pathways it affects. nih.gov
A multi-omics approach can link information across different biological layers, providing a comprehensive understanding of the compound's function, from gene to protein to metabolic outcome. nih.gov
| Omics Technology | Analyte | Key Application for this compound Research |
| Genomics | DNA | Identifying genetic variations that may influence sensitivity or resistance to the compound's effects. biobide.com |
| Transcriptomics | RNA | Profiling gene expression changes to identify affected pathways and potential molecular targets. nih.gov |
| Proteomics | Proteins | Quantifying protein expression changes and post-translational modifications to validate targets and understand mechanisms. frontiersin.org |
| Metabolomics | Metabolites | Tracking the metabolic fate of the compound and its impact on endogenous metabolic networks. nih.gov |
Advanced Biophysical Characterization of Interactions
Once a biological target for this compound is identified, detailed biophysical characterization of the interaction is necessary to understand the binding mechanism and to guide the rational design of more potent and selective derivatives.
Future work should employ a suite of advanced biophysical techniques:
Binding Affinity and Thermodynamics: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity (K_D), stoichiometry, and thermodynamic parameters (enthalpy and entropy) of the interaction between this compound and its target protein.
Structural Biology: High-resolution structural methods such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can reveal the precise binding mode of the fatty acid within its target's binding pocket. This structural information is invaluable for structure-based drug design.
Genetic Code Expansion (GCE): For a highly detailed view of interactions in a more native environment, GCE can be used to site-specifically incorporate noncanonical amino acids (ncAAs) into the target protein. nih.gov These ncAAs can serve as probes, containing fluorescent groups, NMR-active isotopes, or infrared-active moieties like triple bonds, allowing for precise monitoring of local conformational changes upon ligand binding. nih.gov
Computational Modeling: Molecular docking and molecular dynamics (MD) simulations can complement experimental data, providing insights into the dynamic nature of the interaction and predicting how modifications to the fatty acid structure might affect binding. nih.gov
These advanced methods are essential for moving beyond simple activity screening to a mechanistic understanding of how this compound functions at the molecular level. nih.gov
Potential for Derivatization in Materials Science and Industrial Applications
The alkyne group in this compound is a versatile chemical handle that can be exploited for derivatization, leading to novel materials and industrial products. The reactivity of the triple bond, particularly in reactions like "click chemistry," makes it a valuable building block.
Promising avenues for future research include:
Polymer Synthesis: Derivatized long-chain fatty acids can serve as monomers for novel polymers. Following the example of hydroxy fatty acids used to create polyols for polyurethanes, this compound could be functionalized and polymerized to create new bioplastics or resins with unique properties conferred by the rigid alkyne unit. google.com The development of materials from natural polymers like cutin, which is composed of fatty acid monomers, further supports this direction. mdpi.com
Surfactants and Emulsifiers: Like many long-chain fatty acids, this compound possesses amphiphilic properties. cymitquimica.com Its derivatives could be developed into specialized surfactants or emulsifiers for use in cosmetics, food products, or industrial formulations. The alkyne group could be used to attach polar head groups with high efficiency.
Surface Modification: The alkyne can be used to covalently attach the fatty acid to surfaces via azide-alkyne cycloaddition. This could be used to create hydrophobic or otherwise functionalized surfaces for a variety of applications, from biomedical devices to specialized coatings.
Oleochemicals: The microbial production of unusual lipids in engineered yeasts like Yarrowia lipolytica is an emerging field for creating valuable oleochemicals. nih.gov Developing strains capable of producing this compound could provide a sustainable source for its use in lubricants, plastics, and other fine chemicals. nih.gov The automation of derivatization processes would be key to enabling high-throughput screening and production for these industrial applications. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
